3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile
CAS No.: 2088942-83-8
Cat. No.: VC2764834
Molecular Formula: C13H5Cl2F3N2O
Molecular Weight: 333.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2088942-83-8 |
|---|---|
| Molecular Formula | C13H5Cl2F3N2O |
| Molecular Weight | 333.09 g/mol |
| IUPAC Name | 3-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C13H5Cl2F3N2O/c14-8-1-2-11(9(15)4-8)21-12-3-7(13(16,17)18)6-20-10(12)5-19/h1-4,6H |
| Standard InChI Key | KWDYNCLNTBFBMI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)OC2=C(N=CC(=C2)C(F)(F)F)C#N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)OC2=C(N=CC(=C2)C(F)(F)F)C#N |
Introduction
Chemical Identity and Basic Properties
3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile is uniquely identified through several standardized parameters as detailed in Table 1. The compound belongs to the broader class of trifluoromethylpyridine derivatives, which have gained significant interest in medicinal and agricultural chemistry due to their unique physicochemical properties.
Table 1: Chemical Identity Parameters of 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile
| Parameter | Value |
|---|---|
| Chemical Name | 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile |
| CAS Registry Number | 2088942-83-8 |
| Molecular Formula | C₁₃H₅Cl₂F₃N₂O |
| Molecular Weight | 333.09 g/mol |
| MDL Number | MFCD29918683 |
The compound features several key functional groups that contribute to its chemical behavior and potential applications: a pyridine ring with a trifluoromethyl group at position 5, a nitrile (cyano) group at position 2, and a 2,4-dichlorophenoxy substituent at position 3. These structural elements create a molecule with significant electron density variations and potential for specific molecular interactions .
Physical and Chemical Properties
The physical and chemical properties of 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile are influenced by its complex structure, particularly the presence of the trifluoromethyl group and the dichlorophenoxy moiety. The trifluoromethyl group, with its strong electron-withdrawing nature (Hammett constant of 0.54), significantly impacts the electron distribution within the pyridine ring .
Electronic Properties
The electronic properties of 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile are significantly influenced by the trifluoromethyl group at position 5 of the pyridine ring. Unlike a single fluorine atom (which has a Hammett constant of 0.06), the trifluoromethyl group (with a Hammett constant of 0.54) acts as a strongly electron-withdrawing group, creating distinct electronic effects within the molecule .
The presence of the nitrile group at position 2 further enhances the electron-deficient nature of the pyridine ring, while the dichlorophenoxy substituent contributes additional electronic complexity. This electronic distribution likely influences the compound's reactivity profile and potential interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 69045-84-7 |
| Molecular Formula | C₆H₂Cl₂F₃N |
| Molecular Weight | 214.99 g/mol |
| Alternative Names | 2,3-Dichloro-5-trifluoromethylpyridine; 2,3,5-DCTF |
Synthesis of Precursor Compounds
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a potential precursor, can be achieved through several established methods:
-
Stepwise Liquid-Phase/Vapor-Phase Synthesis: This approach involves sequential chlorination and fluorination processes .
-
Stepwise Vapor-Phase Synthesis: A method involving vapor-phase chlorination followed by fluorination .
-
Simultaneous Vapor-Phase Chlorination/Fluorination: This process employs high-temperature (>300°C) reactions with transition metal-based catalysts such as iron fluoride .
Synthesis from 3-Chloro-2-Cyano Intermediates
Another potential synthetic pathway may involve a 3-chloro-2-cyano-5-trifluoromethyl pyridine intermediate. Patent literature describes the preparation of such compounds through a two-step process involving salt formation and cyanation reactions:
-
Dissolving 3-chloro-2-R-5-trifluoromethyl pyridine in a solvent, adding an activating agent (such as nucleophilic tertiary amines), and performing heating reflux
-
Adding cyanide to the resulting organic salt to obtain the cyano derivative
The final conversion to 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile would presumably involve a coupling reaction with 2,4-dichlorophenol or a suitable derivative.
Applications and Research Significance
| Classification | Hazard Statement | Category |
|---|---|---|
| Acute toxicity, oral | H302: Harmful if swallowed | Category 4 |
| Skin corrosion/irritation | H315: Causes skin irritation | Category 2 |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Category 2A |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Category 3 |
Precautionary Measures
The following precautionary measures are recommended when handling this compound :
-
Exposure Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P271: Use only outdoors or in a well-ventilated area
-
-
Response Measures:
-
P305 + P351: IF IN EYES: Rinse cautiously with water for several minutes
-
P312: Call a POISON CENTER or doctor if you feel unwell
-
-
Personal Protective Equipment:
-
Use appropriate gloves, eye protection, and respiratory protection
-
Handle in well-ventilated areas
-
| Supplier | Product Number | Purity | Available Packaging |
|---|---|---|---|
| MolCore | MC218C72 | NLT 97% | Custom packaging available |
| Activate Scientific | AS69255 | Not specified | Research quantities |
| Bidepharm | Not specified | 95%+ | Various packaging options |
| Cymit Quimica | 54-PC104200 | Not specified | 1g |
| ACI | ACI-03984 | 95%+ | 4.50g in stock |
These commercial sources typically provide the compound for research and development purposes, particularly for pharmaceutical and agrochemical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume